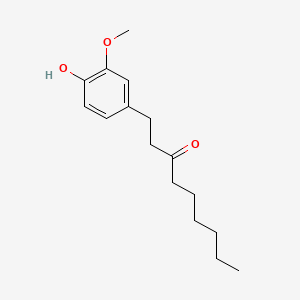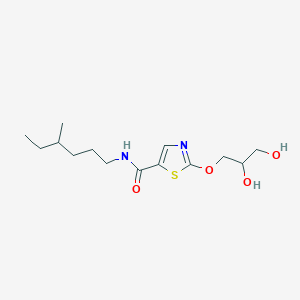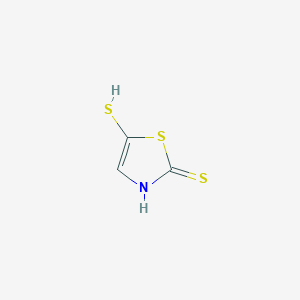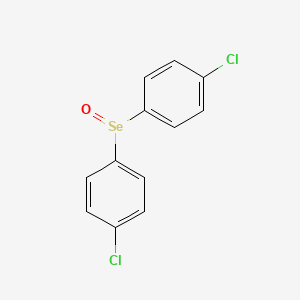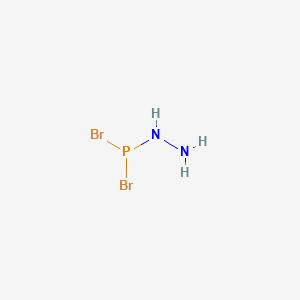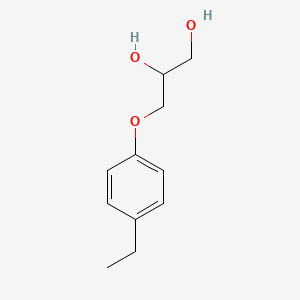
3-(p-Ethylphenoxy)-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Ethylphenoxy)-1,2-propanediol is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of an ethyl group attached to a phenoxy ring, which is further connected to a 1,2-propanediol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Ethylphenoxy)-1,2-propanediol typically involves the reaction of p-ethylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile, such as water or an alcohol, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The purification of the final product is achieved through techniques like distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
3-(p-Ethylphenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as a growth regulator in plants and insects.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the formulation of pesticides and herbicides.
作用机制
The mechanism of action of 3-(p-Ethylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. In biological systems, it may act as a growth regulator by mimicking or inhibiting natural hormones. The compound can bind to hormone receptors, thereby modulating the activity of signaling pathways involved in growth and development .
相似化合物的比较
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy structure but differs in the functional groups attached.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure but different substituents.
Mecoprop: Another phenoxy herbicide with a similar structure but different functional groups.
Uniqueness
3-(p-Ethylphenoxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
54581-92-9 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC 名称 |
3-(4-ethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-2-9-3-5-11(6-4-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3 |
InChI 键 |
WUWWFJGGMGKQML-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
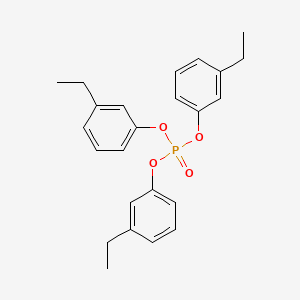
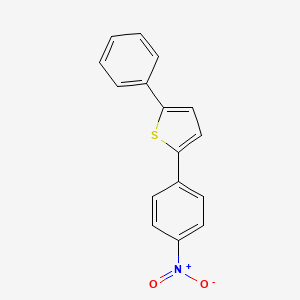

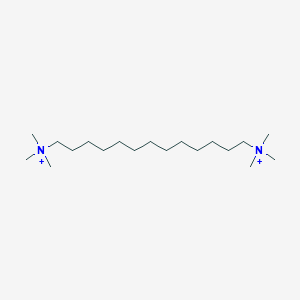
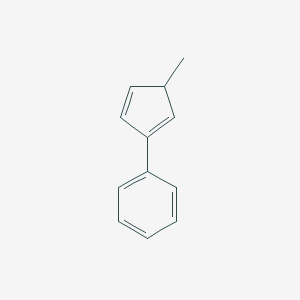
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
